(3beta)-24-Bromochol-5-en-3-ol
Overview
Description
(3β)-24-Bromochol-5-en-3-ol is used as an substrate in the study of ω-regiospecificity of Mycobacterium tuberculosis cholesterol metabolizing cytochromeenzymes.
Scientific Research Applications
Enzymatic Properties
The enzymatic properties of 3beta-hydroxysteroid oxidase, which show high substrate specificity for 3beta-hydroxysteroids like (3beta)-24-Bromochol-5-en-3-ol, were studied by Tomioka et al. (1976). This enzyme, produced by Streptomyces violascens, demonstrated remarkable inhibition by various metal salts, indicating its sensitivity and potential applications in biochemical research (Tomioka, Kagawa, & Nakamura, 1976).
Practical Synthesis
Sun, Cai, and Peterson (2009) reported a practical method for the stereoselective preparation of derivatives of this compound, highlighting its potential in medicinal applications and as a cellular probe (Sun, Cai, & Peterson, 2009).
Electrochemical Bromination
Milisavljević et al. (2005) explored the electrochemical bromination of cholest-5-enes, leading to derivatives like this compound. This study provides insights into the chemical transformations of such compounds, which can be significant in pharmaceutical chemistry (Milisavljević et al., 2005).
Radiobromine Labeling for Tissue Distribution
Kojima et al. (1977) synthesized and studied the tissue distribution of radiobromine-labeled norcholesterol analogs, indicating the use of this compound in diagnostic and therapeutic research (Kojima et al., 1977).
Sterol Metabolism and Function
Nes and Stafford (1983) provided evidence for the metabolic and functional discrimination of sterols, including this compound, by the pathogenic fungus Phytophthora cactorum. This research is relevant to understanding sterol regulation in fungal life cycles (Nes & Stafford, 1983).
Meiosis Activation in Mouse Oocytes
Ruan et al. (1998) discussed the biological activity of certain sterols in activating meiosis in mouse oocytes, showing the potential application of this compound in reproductive biology and medicine (Ruan et al., 1998).
Sterol Transport in Plants
Moreau et al. (1998) investigated the transport of sterols to the plasma membrane of leek seedlings, highlighting the role of compounds like this compound in plant physiology (Moreau et al., 1998).
Synthesis and Structural Elucidation
Cui et al. (2002) focused on the synthesis and structural elucidation of derivatives of this compound, contributing to the field of organic chemistry and steroidal research (Cui, Lin, Zeng, & Jingyu, 2002).
Inhibition of Human Cytochrome P45017alpha
Jarman et al. (1998) explored the inhibition of human cytochrome P45017alpha by steroidal inhibitors, including this compound, indicating its potential in pharmaceutical applications (Jarman, Barrie, & Llera, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-bromopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39BrO/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,26H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEJXYMDPZXNQY-OLSVQSNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCBr)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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